![molecular formula C9H9BrN2S2 B13206829 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is a chemical compound with the molecular formula C9H9BrN2S2 and a molecular weight of 289.22 g/mol It is a derivative of thiophene and thiazole, which are heterocyclic compounds containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the reaction of 3-bromothiophene-2-carboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .
Aplicaciones Científicas De Investigación
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromothiophen-2-yl)ethan-1-amine: A related compound with similar structural features but lacking the thiazole ring.
2-(4-Bromothiophen-3-yl)ethan-1-ol: Another similar compound with an alcohol group instead of an amine.
Uniqueness
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is unique due to the presence of both thiophene and thiazole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9BrN2S2 |
|---|---|
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
2-[2-(3-bromothiophen-2-yl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C9H9BrN2S2/c10-7-2-4-13-8(7)9-12-6(1-3-11)5-14-9/h2,4-5H,1,3,11H2 |
Clave InChI |
SAXSDTYZGNUPTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Br)C2=NC(=CS2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


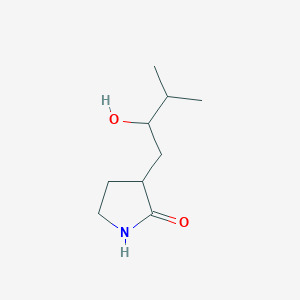
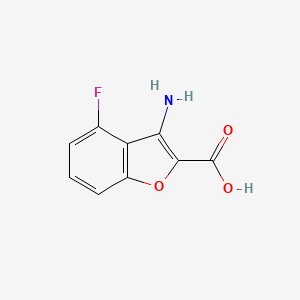
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)
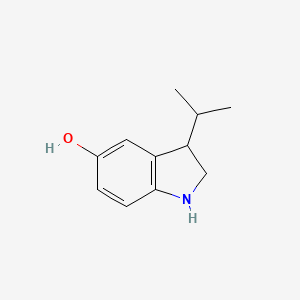

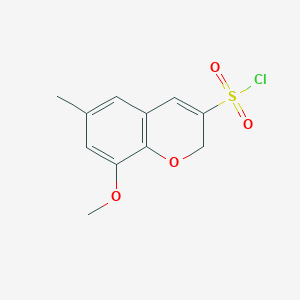
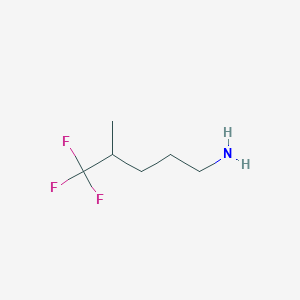
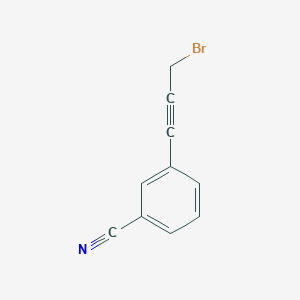
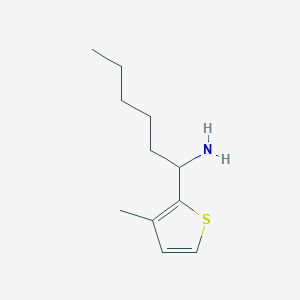
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)

![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
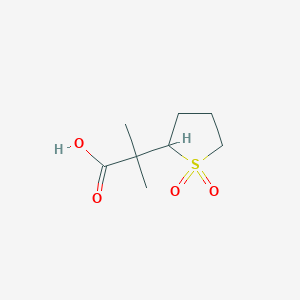
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
